6-Bromo-1-(cyclopropylmethyl)-1H-benzo[d]imidazole
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Overview
Description
6-Bromo-1-(cyclopropylmethyl)-1H-benzo[d]imidazole is a chemical compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-(cyclopropylmethyl)-1H-benzo[d]imidazole typically involves the bromination of 1-(cyclopropylmethyl)-1H-benzo[d]imidazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-(cyclopropylmethyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide (DMF) or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
6-Bromo-1-(cyclopropylmethyl)-1H-benzo[d]imidazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-1-(cyclopropylmethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the specific biological activity being studied. For example, in anticancer research, the compound may inhibit cell proliferation by interfering with DNA synthesis or inducing apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-1H-benzo[d]imidazole
- 1-(Cyclopropylmethyl)-1H-benzo[d]imidazole
- 2-Bromo-1H-benzo[d]imidazole
- 5-Methylbenzimidazole
Uniqueness
6-Bromo-1-(cyclopropylmethyl)-1H-benzo[d]imidazole is unique due to the presence of both a bromine atom and a cyclopropylmethyl group. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C11H11BrN2 |
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Molecular Weight |
251.12 g/mol |
IUPAC Name |
6-bromo-1-(cyclopropylmethyl)benzimidazole |
InChI |
InChI=1S/C11H11BrN2/c12-9-3-4-10-11(5-9)14(7-13-10)6-8-1-2-8/h3-5,7-8H,1-2,6H2 |
InChI Key |
ZGQJRGROWJXKPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2C=NC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
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